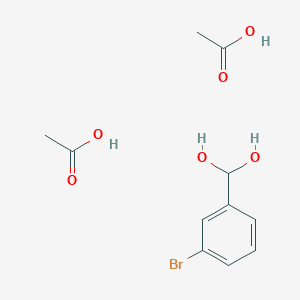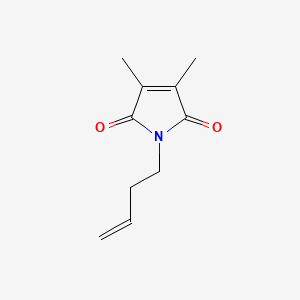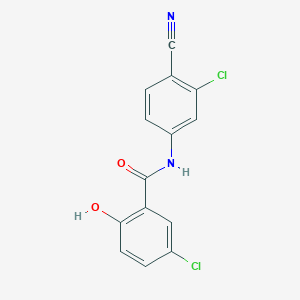![molecular formula C18H18O2 B12594497 1,1'-[Ethane-1,2-diylbis(oxy)]di(cycloocta-1,3,5,7-tetraene) CAS No. 510706-00-0](/img/structure/B12594497.png)
1,1'-[Ethane-1,2-diylbis(oxy)]di(cycloocta-1,3,5,7-tetraene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[Ethane-1,2-diylbis(oxy)]di(cycloocta-1,3,5,7-tetraene) is a complex organic compound characterized by its unique structure, which includes two cyclooctatetraene rings connected by an ethane-1,2-diylbis(oxy) bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Ethane-1,2-diylbis(oxy)]di(cycloocta-1,3,5,7-tetraene) typically involves the reaction of cyclooctatetraene with ethylene glycol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
1,1’-[Ethane-1,2-diylbis(oxy)]di(cycloocta-1,3,5,7-tetraene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the cyclooctatetraene rings.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated pressure.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents, solvents like dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Hydrogenated products with saturated cyclooctatetraene rings.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
1,1’-[Ethane-1,2-diylbis(oxy)]di(cycloocta-1,3,5,7-tetraene) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its ability to modulate biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 1,1’-[Ethane-1,2-diylbis(oxy)]di(cycloocta-1,3,5,7-tetraene) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that can influence various chemical and biological processes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, which are crucial in many biochemical pathways.
類似化合物との比較
Similar Compounds
- 1,1’-[Ethane-1,2-diylbis(oxy)]di(cyclohexane)
- 1,1’-[Ethane-1,2-diylbis(oxy)]di(cyclopentadiene)
- 1,1’-[Ethane-1,2-diylbis(oxy)]di(cycloheptatriene)
Uniqueness
1,1’-[Ethane-1,2-diylbis(oxy)]di(cycloocta-1,3,5,7-tetraene) is unique due to its larger ring size and the presence of multiple double bonds in the cyclooctatetraene rings. This structural feature imparts distinct chemical reactivity and potential for forming diverse coordination complexes, setting it apart from similar compounds with smaller or less conjugated rings.
特性
CAS番号 |
510706-00-0 |
|---|---|
分子式 |
C18H18O2 |
分子量 |
266.3 g/mol |
IUPAC名 |
2-(cyclooctatetraenyloxy)ethoxycyclooctatetraene |
InChI |
InChI=1S/C18H18O2/c1-3-7-11-17(12-8-4-1)19-15-16-20-18-13-9-5-2-6-10-14-18/h1-14H,15-16H2 |
InChIキー |
UVEHOCJZCPBFJF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=CC(=CC=C1)OCCOC2=CC=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-{[4-(Decyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12594435.png)
![2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)-](/img/structure/B12594437.png)





![6-{1-[(5-Hydroxypentyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12594461.png)

![1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one](/img/structure/B12594478.png)


